(4-chlorophenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
The compound (4-chlorophenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
is a chemical compound with a complex structure . It is related to the class of compounds known as benzophenones .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and chemical stability. The exact physical and chemical properties of this compound are not provided in the search results .Scientific Research Applications
Structural Analysis and Synthesis Techniques
High-Precision Redetermination of Structural Properties : A study provided a redetermination of the structure of a related compound, revealing significant precision improvements and identifying previously unreported disorder in the compound's ethyl group. This underscores the complexity and the need for accurate characterization techniques in studying such molecules (Hiroki Takahashi, 2011).
Synthetic Methodologies for Related Compounds : Research on synthesizing various benzophenone derivatives through reactions involving different benzyl alcohols and chloro-fluorobutyrophenone highlighted the diverse chemical routes possible for creating complex molecules with potential biological applications (S. S. Bisht et al., 2010).
Biological Activities
Antitubercular Activities : A series of compounds synthesized from reactions involving a related benzophenone structure demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv. This finding points to the potential therapeutic applications of such compounds in treating tuberculosis (S. S. Bisht et al., 2010).
Reactivity Towards Sulfur- and Oxygen-Containing Nucleophiles : Another study explored the reactivity of a benzo[b]thiophene sulfoxide derivative, showing its ability to undergo Michael-type nucleophilic addition. This reactivity could be leveraged in synthesizing various substituted benzothiazine compounds with potential biological activity (P. Pouzet et al., 1998).
Photophysical Properties and Applications
- Aggregation-Induced Emission and Proton Capture Capability : Research on a tetraphenylethene derivative demonstrated strong aggregation-induced emission and proton capture capabilities, highlighting the potential of such compounds for chemical sensing and environmental monitoring due to their responsive fluorescence switching in different conditions (Zhiming Wang et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO3S/c1-2-15-3-10-19(11-4-15)26-14-22(23(27)16-5-7-17(24)8-6-16)30(28,29)21-12-9-18(25)13-20(21)26/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVGQYWXSIWWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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